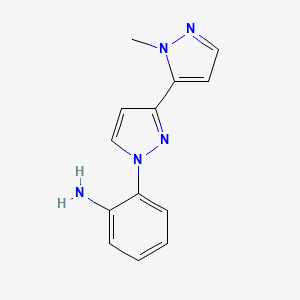![molecular formula C12H18BrN3O2 B10907245 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B10907245.png)
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)ACETAMIDE is a synthetic organic compound that features a pyrazole ring substituted with a bromo and methyl group, and an acetamide moiety linked to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)ACETAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Acetamide Formation: The brominated pyrazole is reacted with an acylating agent such as acetic anhydride to form the acetamide derivative.
Attachment of the Tetrahydrofuran Ring: The final step involves the reaction of the acetamide derivative with a tetrahydrofuran derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMO-1H-PYRAZOL-1-YL)-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)ACETAMIDE: Lacks the methyl group on the pyrazole ring.
2-(5-METHYL-1H-PYRAZOL-1-YL)-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)ACETAMIDE: Lacks the bromine atom on the pyrazole ring.
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE: Lacks the tetrahydrofuran moiety.
Uniqueness
The presence of both the bromine and methyl groups on the pyrazole ring, along with the tetrahydrofuran moiety, makes 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N~1~-(1-TETRAHYDRO-2-FURANYLETHYL)ACETAMIDE unique. These structural features may confer specific chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C12H18BrN3O2 |
|---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)-N-[1-(oxolan-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H18BrN3O2/c1-8(11-4-3-5-18-11)15-12(17)7-16-9(2)10(13)6-14-16/h6,8,11H,3-5,7H2,1-2H3,(H,15,17) |
InChI Key |
QENDJNJPKQOGLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC(=O)NC(C)C2CCCO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylphenyl)-4-[(2Z)-2-{(2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}hydrazinyl]-4-oxobutanamide](/img/structure/B10907167.png)
![ethyl 4-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B10907176.png)
amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10907178.png)
![7-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10907186.png)
![Methyl 3-[(cyclohexylamino)methyl]-4-methoxybenzoate](/img/structure/B10907190.png)

![5-(4-bromophenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10907201.png)
![2,2-dichloro-N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]acetamide](/img/structure/B10907207.png)
![5-{(E)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 2-methylpropanoate](/img/structure/B10907209.png)
![N'-[(2E)-1-(5-nitro-2H-tetrazol-2-yl)propan-2-ylidene]hexanehydrazide](/img/structure/B10907220.png)
![[4-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol](/img/structure/B10907227.png)

![(4E)-4-{3,5-diiodo-4-[(3-methylbenzyl)oxy]benzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10907237.png)
![Methyl 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10907244.png)
